molecular formula C10H11N3O2 B13307028 Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B13307028
M. Wt: 205.21 g/mol
InChI Key: WAWMYXXPHRUDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Mechanism of Action

The mechanism of action of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by electron-donating and electron-withdrawing groups at specific positions on the fused ring . These interactions result in changes in absorption and emission behaviors, making it a valuable tool in various applications.

Comparison with Similar Compounds

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural motifs but differ in their substituents, which can significantly impact their chemical and physical properties

Biological Activity

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (EMPC) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

EMPC features a fused pyrazole and pyrimidine ring system with an ethyl ester group at the carboxyl position, enhancing its solubility and reactivity. The molecular formula is C_10H_12N_4O_2, with a molecular weight of approximately 205.21 g/mol. This structural configuration is critical for its biological activity, as it allows for interactions with various biological targets.

Antimicrobial Activity

EMPC has demonstrated significant antimicrobial properties against various bacterial strains. Notably, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited considerable antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 312 µM reported for one derivative (Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate) .

Antitumor Properties

Research indicates that EMPC derivatives possess antitumor properties. In vitro studies have revealed that these compounds can induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) cells. The mechanism involves cell cycle arrest and induction of apoptosis, highlighting their potential as anticancer agents .

Antioxidant Activity

The antioxidant capabilities of EMPC derivatives have also been explored. One derivative showed high efficacy in scavenging DPPH radicals, with an IC50 value of 15.34 µM, comparable to ascorbic acid (IC50 = 13.53 µM) . This suggests that EMPC may play a role in protecting cells from oxidative stress.

Synthesis Methods

The synthesis of EMPC typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing aminopyrazoles and various electrophilic reagents.
  • Functionalization : Post-synthesis modifications to enhance biological activity or solubility.

These synthetic pathways allow for the generation of diverse derivatives with tailored biological properties.

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of EMPC and its related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylateC10H12N4O3Hydroxyl group enhances solubility
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylateC10H12N4O3Amino group may increase polarity
Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylateC10H12N4O3Oxo group influences reactivity

This table illustrates the structural diversity within the pyrazolo-pyrimidine class and highlights how modifications can influence biological activity.

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial effects of several pyrazolo[1,5-a]pyrimidine derivatives against common pathogens. EMPC derivatives showed promising results against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of EMPC derivatives on cancer cell lines. Results indicated that certain derivatives could effectively induce apoptosis in MCF-7 cells through specific signaling pathways .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-9-11-5-4-7(2)13(9)12-8/h4-6H,3H2,1-2H3

InChI Key

WAWMYXXPHRUDJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=CC=NC2=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.